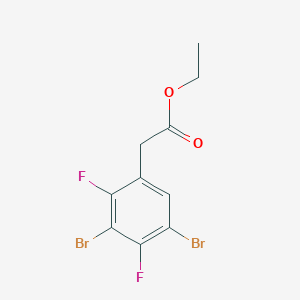

Ethyl 3,5-dibromo-2,4-difluorophenylacetate

Description

Ethyl 3,5-dibromo-2,4-difluorophenylacetate is a halogenated aromatic ester characterized by bromine substituents at positions 3 and 5 and fluorine atoms at positions 2 and 4 on the phenyl ring.

Properties

IUPAC Name |

ethyl 2-(3,5-dibromo-2,4-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(11)10(14)8(12)9(5)13/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDUBRFAUDJJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1F)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dibromo-2,4-difluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to enhance the reaction rate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-2,4-difluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Electrophiles: Alkyl halides, acyl chlorides.

Catalysts: Palladium, copper.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted phenylacetates .

Scientific Research Applications

Ethyl 3,5-dibromo-2,4-difluorophenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dibromo-2,4-difluorophenylacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects .

Comparison with Similar Compounds

Structural and Substitutional Variants

a) Ethyl 2,4-Dibromo-3-Fluorophenylacetate (CAS 1803817-32-4)

- Substitution Pattern : Bromine at positions 2 and 4, fluorine at position 3.

- Molecular Formula : C₁₀H₉Br₂FO₂ (MW: 343.99 g/mol).

- Key Differences : The altered bromine positions reduce steric hindrance near the ester group compared to the 3,5-dibromo analog. This may enhance nucleophilic substitution reactivity at the ortho positions.

b) Ethyl 3,6-Dibromo-2,4-Difluorophenylacetate (CAS 1805121-52-1)

- Substitution Pattern : Bromine at positions 3 and 6, fluorine at 2 and 4.

- Molecular Formula : C₁₀H₈Br₂F₂O₂ (MW: 357.97 g/mol).

- The molecular weight is higher due to the additional bromine.

c) Ethyl 3,5-Dichloro-2-Fluorophenylacetate (CAS 1806350-99-1)

- Substitution Pattern : Chlorine at positions 3 and 5, fluorine at position 2.

- Molecular Formula : C₁₀H₉Cl₂FO₂ (MW: 251.08 g/mol).

- Key Differences : Chlorine’s lower atomic weight and reduced steric bulk compared to bromine result in a lighter molecule with distinct electronic properties. The absence of 4-fluorine reduces electron-withdrawing effects on the ester group.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Substituents | Key Functional Groups |

|---|---|---|---|

| Ethyl 3,5-dibromo-2,4-difluorophenylacetate | ~357.97 (estimated) | 3,5-Br; 2,4-F | Ester, Aromatic Br/F |

| Ethyl 2,4-dibromo-3-fluorophenylacetate | 343.99 | 2,4-Br; 3-F | Ester, Aromatic Br/F |

| Ethyl 3,6-dibromo-2,4-difluorophenylacetate | 357.97 | 3,6-Br; 2,4-F | Ester, Aromatic Br/F |

| Ethyl 3,5-dichloro-2-fluorophenylacetate | 251.08 | 3,5-Cl; 2-F | Ester, Aromatic Cl/F |

- Reactivity : Brominated derivatives (e.g., 3,5-dibromo) are more reactive in nucleophilic substitutions due to bromine’s superior leaving-group ability compared to chlorine.

- Stability : Fluorine’s electronegativity stabilizes the aromatic ring against electrophilic attacks, while bromine’s bulk may hinder hydrolysis of the ester group.

Biological Activity

Ethyl 3,5-dibromo-2,4-difluorophenylacetate (CAS No. 1804414-69-4) is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C10H8Br2F2O2

- Molecular Weight : 357.97 g/mol

- Structure : The compound features a phenylacetate moiety with bromine and fluorine substitutions that may influence its biological interactions.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. The presence of bromine and fluorine atoms can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. A study found that derivatives of dibromophenylacetates demonstrated effective inhibition against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

The compound's structural features have led to investigations into its anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell growth and survival. For instance, a related compound was shown to inhibit the PI3K/Akt pathway, which is crucial for cancer cell proliferation . this compound's ability to interact with these pathways warrants further exploration for its potential as an anticancer agent.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial effects of various dibromophenylacetates. This compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

- Results : The minimum inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics used for comparison.

-

Anticancer Activity Assessment :

- A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7).

- Findings : The compound was found to significantly reduce cell viability in a dose-dependent manner, with an IC50 value indicating potent anticancer activity.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.